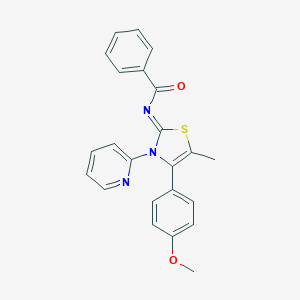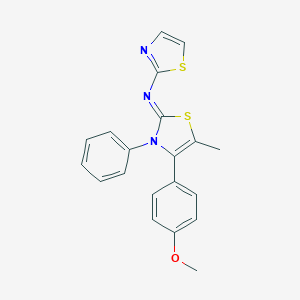![molecular formula C13H11N3OS B427533 7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B427533.png)
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes a thieno and pyridazine moiety, which contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyridazine derivatives under specific reaction conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the thieno or pyridazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one can be compared with other similar heterocyclic compounds, such as:
8-Amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione: This compound shares a similar pyridazine core but differs in its substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different heteroatoms and functional groups. The uniqueness of this compound lies in its specific combination of thieno and pyridazine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N3OS |
|---|---|
Peso molecular |
257.31g/mol |
Nombre IUPAC |
5-amino-7-methyl-3-phenylthieno[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-8-10-7-15-16(9-5-3-2-4-6-9)13(17)11(10)12(14)18-8/h2-7H,14H2,1H3 |
Clave InChI |
RLFIYMGVRBEOTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NN(C(=O)C2=C(S1)N)C3=CC=CC=C3 |
SMILES canónico |
CC1=C2C=NN(C(=O)C2=C(S1)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Bromophenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427457.png)

![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
![Methyl 5-(acetylamino)-3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B427464.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)


![2-{2-[4-(dimethylamino)phenyl]vinyl}-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427469.png)

![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
